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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917 Get Quote

An In-Depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Synthesis, Characterization,

and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxybiphenyl
(CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and

materials science. We will delve into its fundamental properties, field-proven synthetic

methodologies, analytical characterization, and critical applications, offering insights grounded

in established chemical principles.

Core Molecular Profile
3-Bromo-4-methoxybiphenyl, also known by its IUPAC name 2-bromo-1-methoxy-4-

phenylbenzene, is a disubstituted biphenyl.[1] The biphenyl framework is a privileged scaffold

in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents

provides a versatile platform for synthetic elaboration.

The bromine atom serves as a highly effective synthetic handle, primarily for palladium-

catalyzed cross-coupling reactions, while the methoxy group influences the electronic

properties and metabolic stability of derivative compounds.

Key Molecular and Physicochemical Data
The fundamental properties of 3-Bromo-4-methoxybiphenyl are summarized below. It is

important to note that while some physical properties are derived from experimental data for
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analogous compounds, others are computationally predicted and should be considered as

estimates.

Property Value Source

Molecular Formula C₁₃H₁₁BrO [1][2]

Molecular Weight 263.13 g/mol [1][2]

CAS Number 74447-73-7 [1][2]

IUPAC Name
2-bromo-1-methoxy-4-

phenylbenzene
[1]

Density (Predicted) 1.35 g/cm³

Boiling Point (Predicted) 333.8 °C at 760 mmHg

Flash Point (Predicted) 137.7 °C

LogP (Predicted) 4.2 [1][3]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura
Cross-Coupling
The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic

synthesis due to its high functional group tolerance, mild conditions, and the commercial

availability of boronic acid reagents.

A plausible and robust strategy for synthesizing 3-Bromo-4-methoxybiphenyl involves

coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following

protocol is a representative, self-validating system based on established methodologies for this

class of transformation.

Expert Rationale for Experimental Choices
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used

directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybiphenyl
https://www.scbt.com/p/3-bromo-4-methoxybiphenyl-74447-73-7
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybiphenyl
https://www.scbt.com/p/3-bromo-4-methoxybiphenyl-74447-73-7
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybiphenyl
https://www.scbt.com/p/3-bromo-4-methoxybiphenyl-74447-73-7
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/1-bromo-3-_4-methoxyphenyl_benzene
https://www.benchchem.com/product/b1266917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


more practical and versatile. The ligand stabilizes the palladium center and facilitates the

catalytic cycle.

Base: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential. Its

role is to activate the boronic acid by forming a more nucleophilic boronate species, which

facilitates the crucial transmetalation step.

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is

common. This biphasic system effectively dissolves both the organic substrates and the

inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Diagram of the Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
Reactants: 2,4-Dibromoanisole and Phenylboronic acid.

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.),

and potassium carbonate (2.5 equiv.).

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert

gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free

environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1

mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(II)

acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).

Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture

vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to

confirm the consumption of the starting material.

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the

mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous

layer twice more with ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude

product can be purified by flash column chromatography on silica gel to yield pure 3-Bromo-
4-methoxybiphenyl.

Applications in Drug Discovery and Materials
Science
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3-Bromo-4-methoxybiphenyl is not typically an end-product but rather a strategic

intermediate. Its value lies in the ability to undergo further, selective chemical transformations.

Role as a Pharmaceutical Building Block
The biphenyl moiety is present in numerous approved drugs. The bromine atom on the 3-
Bromo-4-methoxybiphenyl scaffold allows for subsequent cross-coupling reactions, enabling

the introduction of complex heterocyclic systems or other pharmacophores. This sequential,

controlled approach is fundamental to building libraries of potential drug candidates for

structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl

intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in

other therapeutic areas.

Precursor for Functional Materials
In materials science, extended π-conjugated systems are essential for creating organic

semiconductors and light-emitting materials. These materials are at the heart of technologies

like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with 3-Bromo-
4-methoxybiphenyl, scientists can perform further coupling reactions to extend the conjugated

system, thereby tuning the electronic and photophysical properties (e.g., charge mobility,

emission wavelength) of the final material.

Analytical Characterization Workflow
Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of

the synthesized compound.

Workflow for Compound Validation
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Caption: A standard workflow for the analytical validation of a synthesized intermediate.

Expected Spectroscopic Signatures
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the

presence of two distinct aromatic rings. Key signals would include:

A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃)

group.
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A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic

protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend

on the coupling constants between adjacent protons on each ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct

carbon atoms.

A signal around 55-56 ppm for the methoxy carbon.

Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached

to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the

methoxy group (C-O) would be significantly downfield, around 155-160 ppm.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.

Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-4-
methoxybiphenyl must be handled with appropriate precautions.

GHS Hazard Information
According to the Globally Harmonized System (GHS), this compound is classified with the

following hazards:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation

of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate

absorbent materials. Dispose of chemical waste in accordance with local, state, and federal

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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